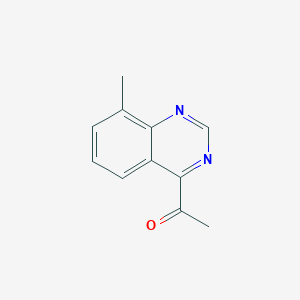
1-(8-Methyl-4-quinazolinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Methylquinazolin-4-yl)ethan-1-one is a quinazoline derivative with a molecular formula of C₁₂H₁₄N₂O₂. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-methylquinazolin-4-yl)ethan-1-one typically involves the following steps:
Amidation and Cyclization: : The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to form substituted anthranilates. These intermediates are then cyclized using acetic anhydride under reflux conditions to yield benzoxazin-4-ones.
Cyclization with Ammonia: : The benzoxazin-4-ones are treated with ammonia solution to produce quinazolinone derivatives.
Methylation: : The quinazolinone derivative undergoes methylation at the 8-position to form 1-(8-methylquinazolin-4-yl)ethan-1-one.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Methylquinazolin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Oxidation: : KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: : LiAlH₄, NaBH₄, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halides (e.g., iodine, bromine), alkylating agents (e.g., methyl iodide), and strong bases (e.g., sodium hydride, NaH).
Oxidation: : Carboxylic acids, ketones, or alcohols depending on the specific conditions and substrates.
Reduction: : Alcohols or amines.
Substitution: : Halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: : It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: : Its anti-inflammatory and anticancer activities have been explored, suggesting potential therapeutic uses.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(8-methylquinazolin-4-yl)ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways or modulate biological processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(8-Methylquinazolin-4-yl)ethan-1-one is compared to other quinazoline derivatives, highlighting its uniqueness:
8-Methylquinazolin-4(3H)-one: : Similar structure but lacks the ethan-1-one group.
2-Methylquinazolin-4(3H)-one: : Different substitution pattern on the quinazoline ring.
3-Methylquinazolin-4(3H)-one: : Different position of the methyl group on the quinazoline ring.
These compounds share structural similarities but exhibit different biological activities and properties due to variations in their molecular structures.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(8-methylquinazolin-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7-4-3-5-9-10(7)12-6-13-11(9)8(2)14/h3-6H,1-2H3 |
InChI Key |
FDWFKCDEUMCHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















